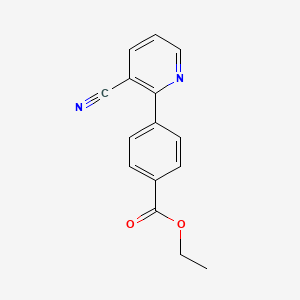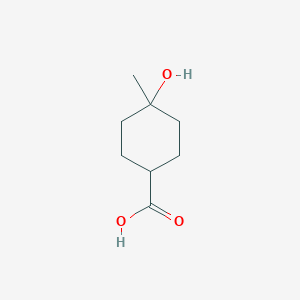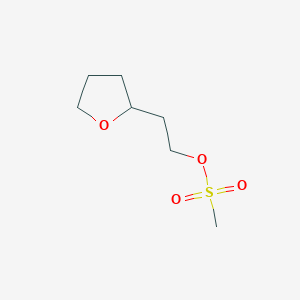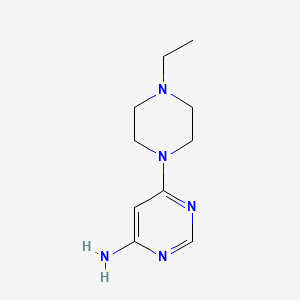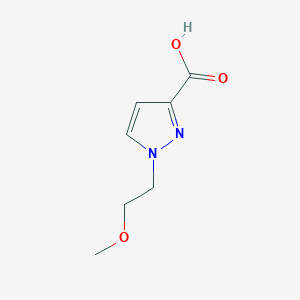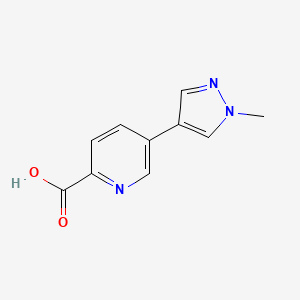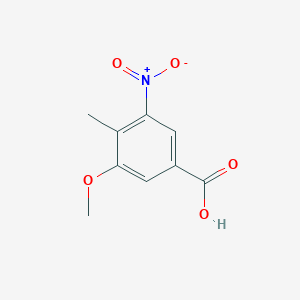![molecular formula C10H9BrN2O2 B1426563 Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate CAS No. 1100218-00-5](/img/structure/B1426563.png)
Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate
Vue d'ensemble
Description
Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate, also known as 5-bromo-1H-benzo[d]imidazole-7-carboxylic acid ethyl ester, is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is a small molecule that can be synthesized from a variety of starting materials, and it has been studied for its potential use in drug design, biochemical and physiological studies, and laboratory experiments.
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which include the ethyl 5-bromo-1H-benzodiazole-7-carboxylate scaffold, have been explored for their antiviral properties. Compounds with similar structures have shown inhibitory activity against influenza A and other viruses . The presence of the bromo and carboxylate groups could potentially enhance the interaction with viral proteins, disrupting their function.
Anti-inflammatory and Analgesic Activities
Some indole derivatives exhibit significant anti-inflammatory and analgesic activities. These compounds can be compared with standard drugs like indomethacin and celecoxib for their effectiveness and side effects . The ethyl 5-bromo-1H-benzodiazole-7-carboxylate structure could be a key moiety in developing new anti-inflammatory agents.
Anticancer Properties
Indole derivatives are known for their potential in treating cancer cells. The structural complexity and the presence of heteroatoms make them suitable for interacting with various biological targets involved in cancer progression . Ethyl 5-bromo-1H-benzodiazole-7-carboxylate could be used to synthesize novel compounds with anticancer activities.
Antimicrobial Effects
The indole core is also associated with antimicrobial effects. Derivatives of indole have been used to combat a range of microbial infections, and the brominated indole structure of ethyl 5-bromo-1H-benzodiazole-7-carboxylate might contribute to this activity by interfering with microbial DNA synthesis .
Antitubercular Activity
Indole derivatives have shown promise in the treatment of tuberculosis. The ability to inhibit mycobacterial growth makes these compounds valuable in the search for new antitubercular drugs . Ethyl 5-bromo-1H-benzodiazole-7-carboxylate could serve as a precursor in synthesizing such therapeutic agents.
Antidiabetic Potential
Research has indicated that indole derivatives can have antidiabetic properties by influencing insulin release or mimicking insulin’s effects . The ethyl 5-bromo-1H-benzodiazole-7-carboxylate might be explored for its utility in managing diabetes through the synthesis of new pharmacological compounds.
Mécanisme D'action
Mode of Action
It is known that indole derivatives, which share a similar structure, can bind with high affinity to multiple receptors . This suggests that ethyl 5-bromo-1H-1,3-benzodiazole-7-carboxylate may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that ethyl 5-bromo-1H-1,3-benzodiazole-7-carboxylate may affect a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities of indole derivatives , it is possible that this compound may have a wide range of effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
ethyl 6-bromo-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-6(11)4-8-9(7)13-5-12-8/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDERRXRFIWYPDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=C1)Br)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-1H-benzo[d]imidazole-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



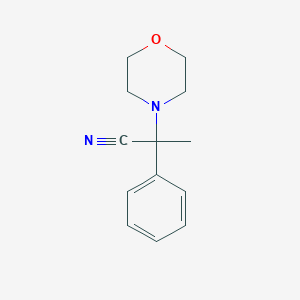
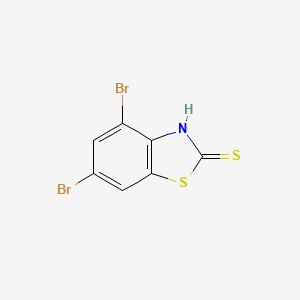
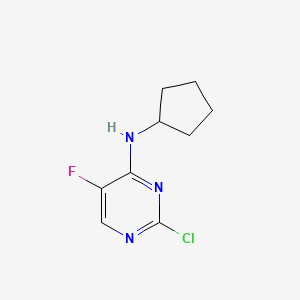
![Carbamic acid, N-[(1S)-1-[2-(cyclopropylamino)-1-hydroxy-2-oxoethyl]butyl]-, 1,1-dimethylethyl ester](/img/structure/B1426485.png)
